1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid
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Overview
Description
1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid is a compound of significant interest in organic chemistry. It features a benzyloxycarbonyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid group. This compound is known for its versatile applications in synthetic chemistry, particularly in the synthesis of peptides and other complex organic molecules.
Preparation Methods
The synthesis of 1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid typically involves the protection of the amino group of pyrrolidine with a benzyloxycarbonyl (Cbz) group. This can be achieved by reacting pyrrolidine with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the selective formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is involved in the development of pharmaceuticals, particularly in the design of prodrugs and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, suppressing their nucleophilic and basic properties. This allows for selective reactions at other functional groups within the molecule. The compound can also participate in nucleophilic acyl substitution reactions, where the carbonyl group is activated towards nucleophilic attack .
Comparison with Similar Compounds
1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
N-Cbz-aspartic acid: Features a benzyloxycarbonyl group attached to an aspartic acid molecule.
Benzyl chloroformate: Used as a reagent for introducing the benzyloxycarbonyl protecting group
The uniqueness of this compound lies in its specific structural features and reactivity, which make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLLCMZOIFOBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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